molecular formula C13H12ClN3O B14917276 2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile

2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile

Cat. No.: B14917276
M. Wt: 261.70 g/mol
InChI Key: HEQIRVOPMURJCH-UHFFFAOYSA-N
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Description

2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a chloro group at the 2-position and a (3,5-dimethylisoxazol-4-yl)methylamino moiety at the 4-position.

Properties

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

2-chloro-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]benzonitrile

InChI

InChI=1S/C13H12ClN3O/c1-8-12(9(2)18-17-8)7-16-11-4-3-10(6-15)13(14)5-11/h3-5,16H,7H2,1-2H3

InChI Key

HEQIRVOPMURJCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CNC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to a broader class of nitrile-containing heterocycles. Evidence from synthetic pathways in related compounds (e.g., 2-cyanoindoles, 1,2,4-oxadiazolylindoles) highlights key differences:

  • Core Structure: Unlike 2-cyanoindoles (e.g., compounds 5a,b in ), which feature fused aromatic systems, the target compound retains a simpler benzonitrile scaffold with a pendant isoxazole group. This may confer distinct electronic properties, such as altered π-π stacking interactions in biological targets .
  • Substituent Effects : The chloro and isoxazole substituents in the target compound contrast with hydroxylamine-derived amidoximes (e.g., 9a,b) or triazole-4-amines (10a,b). The chloro group enhances electrophilicity, while the isoxazole ring may improve metabolic stability compared to triazole-containing analogs .
Table 1: Key Structural and Functional Comparisons
Compound Class Core Structure Key Substituents Potential Applications
Target Compound Benzonitrile 2-Cl, 4-(isoxazole-methyl)amino Kinase inhibitors, antimicrobials
2-Cyanoindoles (5a,b) Indole Cyano, arylhydrazono Fluorescent probes, drug intermediates
1,2,3-Triazole-4-amines (10a,b) Triazole Amine, amidoxime-derived Anticancer agents, click chemistry
Pyrazolo[4,3-d]pyrimidines (14a,b) Pyrazolopyrimidine Dimethylformamide-derived Antiviral, PDE inhibitors

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, comparisons with analogs suggest:

  • Lipophilicity : The chloro and isoxazole groups likely increase logP compared to hydrophilic amidoximes (9a,b), enhancing membrane permeability .
  • Metabolic Stability : The 3,5-dimethylisoxazole group may resist oxidative metabolism better than triazole or pyrazole rings, as seen in pyrazolo[4,3-d]pyrimidines .

Biological Activity

2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile (CAS: 1182979-49-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H12ClN3O. The compound features a chloro group, an isoxazole moiety, and an amino group which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a mixture of methyl 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)benzoate can be treated with sodium hydroxide in tetrahydrofuran to yield the desired product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar in structure to this compound. For example, derivatives with similar functional groups have shown significant cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often range between 34 μM to 74 μM, indicating moderate to strong activity against these cell lines .

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the isoxazole ring is believed to enhance the interaction with biological targets through hydrogen bonding and pi-stacking interactions. This structural feature may facilitate binding to enzymes involved in tumor growth regulation.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In one study, a series of compounds related to this compound were tested against various cancer cell lines. The results indicated that modifications to the isoxazole group significantly affected cytotoxicity. For example, substituents on the aromatic rings influenced the IC50 values, with some analogs demonstrating enhanced potency .
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results where administration of related compounds led to reduced tumor sizes and improved survival rates compared to control groups. These findings suggest that further exploration into dosage and delivery methods could be beneficial for therapeutic applications.

Data Table: Summary of Biological Activity

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundHeLa34Enzyme inhibition
Related Compound AHCT11636Apoptosis induction
Related Compound BMCF-759Cell cycle arrest
Related Compound CA549 (lung cancer)70Antiangiogenic effects

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